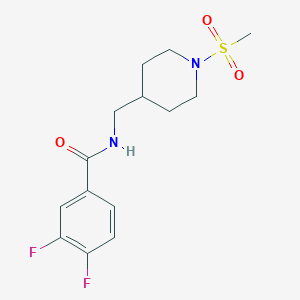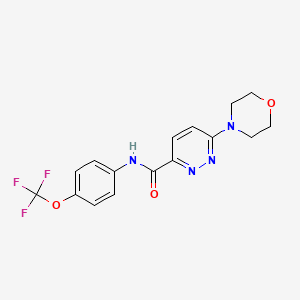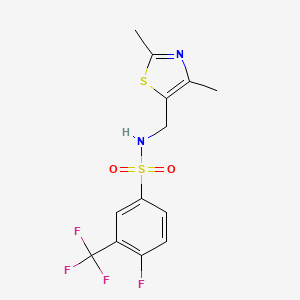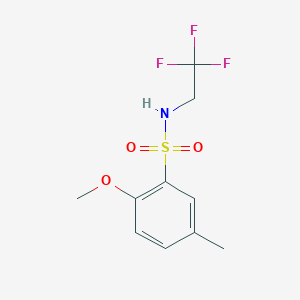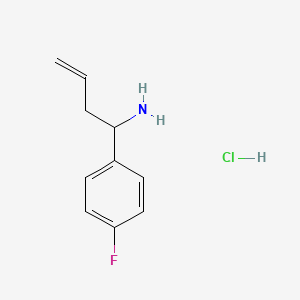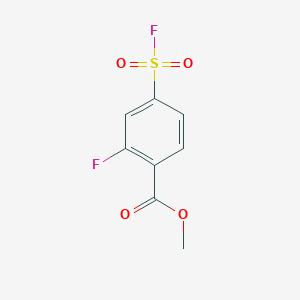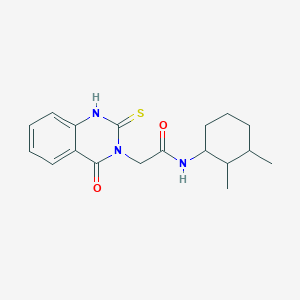
N-(2,3-dimethylcyclohexyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethylcyclohexyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide, also known as DMQA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMQA is a quinazoline derivative that has been synthesized through various methods and has been found to exhibit promising biochemical and physiological effects. In
作用机制
The mechanism of action of N-(2,3-dimethylcyclohexyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide is not fully understood, but studies have suggested that it exerts its cytotoxic effects by inducing oxidative stress and DNA damage. This compound has been found to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to the activation of apoptosis pathways. This compound also inhibits the activity of topoisomerase II, an enzyme essential for DNA replication and repair, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. Furthermore, this compound has been found to possess antimicrobial activity against various bacterial and fungal strains.
实验室实验的优点和局限性
One of the advantages of N-(2,3-dimethylcyclohexyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide for lab experiments is its ability to induce cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of this compound is its potential toxicity, which may limit its use in clinical settings.
未来方向
There are several future directions for research on N-(2,3-dimethylcyclohexyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide. One area of focus is the identification of the specific molecular targets of this compound in cancer cells. This information could provide insights into the mechanism of action of this compound and aid in the development of more effective cancer therapies. Another area of research is the optimization of the synthesis method of this compound to improve its yield and purity. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical settings.
合成方法
N-(2,3-dimethylcyclohexyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide can be synthesized through various methods, including the reaction of 2,3-dimethylcyclohexanone with 2-aminobenzenesulfenyl chloride in the presence of triethylamine followed by the reaction of the resulting intermediate with 2-chloroacetyl chloride. Another method involves the reaction of 2,3-dimethylcyclohexanone with 2-aminobenzenesulfenyl chloride in the presence of sodium hydride followed by the reaction with ethyl chloroacetate. Both methods result in the formation of this compound as a white crystalline solid.
科学研究应用
N-(2,3-dimethylcyclohexyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition to its anti-cancer properties, this compound has been investigated for its anti-inflammatory, antioxidant, and antimicrobial activities.
属性
IUPAC Name |
N-(2,3-dimethylcyclohexyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-11-6-5-9-14(12(11)2)19-16(22)10-21-17(23)13-7-3-4-8-15(13)20-18(21)24/h3-4,7-8,11-12,14H,5-6,9-10H2,1-2H3,(H,19,22)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQVTVYBAZRSMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NC(=O)CN2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]butanoic acid](/img/structure/B2614837.png)
![2-[(2-Fluorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2614838.png)

